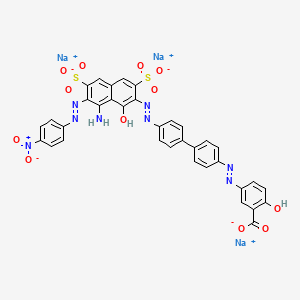![molecular formula C7H5ClN2O2 B1593078 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 205748-05-6](/img/structure/B1593078.png)
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter) and odor.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- One-Pot Synthesis : Pyrido[2,3-b][1,4]oxazin-2-ones have been efficiently synthesized through a one-pot annulation process. This method involves the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile. This synthesis showcases a Smiles rearrangement of the initial O-alkylation product followed by cyclization, demonstrating a streamlined approach to creating pyrido[2,3-b][1,4]oxazin-2-ones with excellent yields (Sungmin Cho et al., 2003).
Biological Activity and Therapeutic Potential
- Antimicrobial Activity : Chromone-linked 2-pyridone fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines ring systems have shown notable antimicrobial activity. This includes pyrido[1,2-b][1,2,4]triazines synthesized from key intermediates, demonstrating significant in vitro antimicrobial potency against various pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (T. Ali & M. Ibrahim, 2010).
Synthetic and Medicinal Chemistry Applications
- Novel Synthetic Pathways : Research has introduced new methods for synthesizing pyrido[2,3-b][1,4]oxazin-2-ones, showcasing the versatility and potential of these compounds in the development of new chemical entities. These synthetic approaches provide foundational techniques for the creation of novel compounds with possible applications in medicinal chemistry and drug development (M. N. Reddy et al., 2017).
Chemical Properties and Reactions
- Scavenging Activities : Compounds with oxazine moieties have been investigated for their reactivity towards specific biological targets, such as 4-Oxo-2-nonenal (ONE), a product of cellular lipid oxidation. Studies show that compounds like pyridoxamine and salicylamine, which react with ONE, form pyrrolo[2,1-b][1,3]oxazines. This reactivity suggests potential therapeutic applications in diseases where ONE is implicated, indicating the broader chemical and biological significance of oxazine derivatives (V. Amarnath & K. Amarnath, 2015).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes safety measures to be taken while handling the compound.
Zukünftige Richtungen
This involves potential applications and research directions for the compound. It could be in various fields like medicine, industry, or environmental science.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a comprehensive analysis, you may need to refer to multiple sources including research articles, books, and databases. Always ensure to use reliable sources and follow safety guidelines while handling chemical compounds.
Eigenschaften
IUPAC Name |
7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOTALDDUVRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641038 | |
| Record name | 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
CAS RN |
205748-05-6 | |
| Record name | 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)


![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)
![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)




